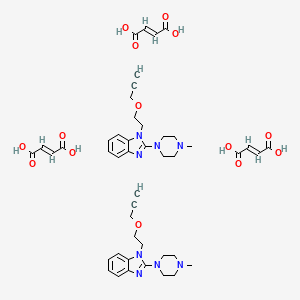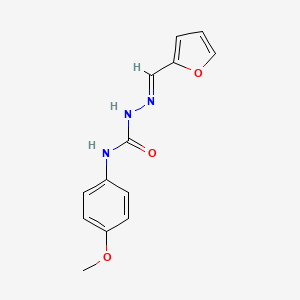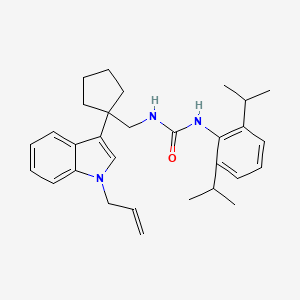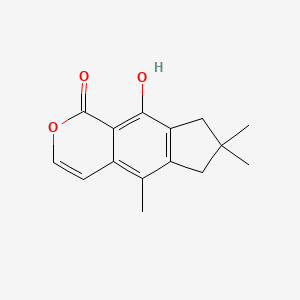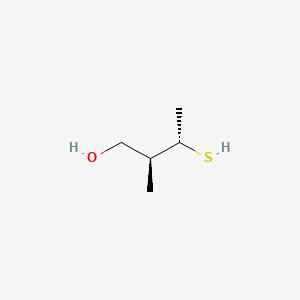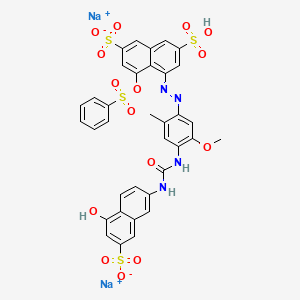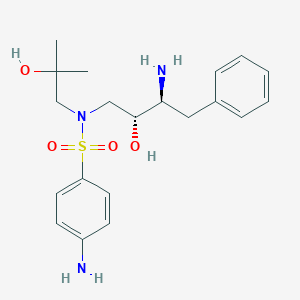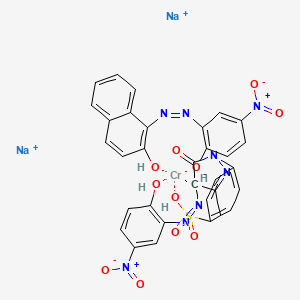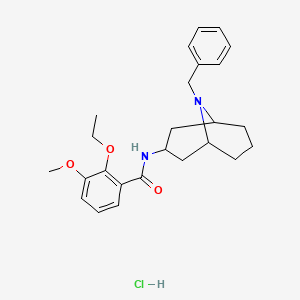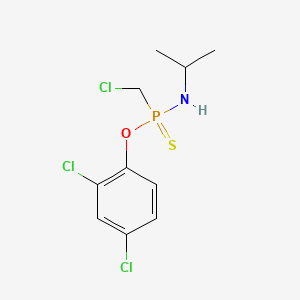
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound with significant herbicidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and safety, given the compound’s potential toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions may produce various substituted phosphonamidothioates .
Applications De Recherche Scientifique
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves the inhibition of specific enzymes in plants, leading to their death. The compound targets molecular pathways involved in plant growth and development, disrupting essential processes and ultimately causing the plant to wither and die .
Comparaison Avec Des Composés Similaires
- O-(2,4-Dichlorophenyl) O-methyl (1-methylethyl)phosphoramidothioate
- Chlorpyrifos
- Glyphosate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate is unique due to its specific chemical structure, which imparts distinct herbicidal properties. While other compounds like chlorpyrifos and glyphosate are also used as herbicides, they differ in their mechanisms of action and target enzymes .
Propriétés
Numéro CAS |
18361-88-1 |
|---|---|
Formule moléculaire |
C10H13Cl3NOPS |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
N-[chloromethyl-(2,4-dichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C10H13Cl3NOPS/c1-7(2)14-16(17,6-11)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,17) |
Clé InChI |
RVCWYKCFJRRIRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=S)(CCl)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



